Organoleptic Profile Differentiation: 2-Nonyl-1,3-dithiolane vs. 2-Propyl-1,3-dithiolane in the Zheng et al. (2007) Flavor Study
In the only primary research publication that directly synthesizes and evaluates 2-nonyl-1,3-dithiolane alongside nine structural analogs, Zheng et al. (2007) reported that 2-n-propyl-1,3-dithiolane uniquely exhibited a floral, broth-like aroma profile, whereas the remaining nine compounds—including 2-nonyl-1,3-dithiolane—were characterized collectively as possessing meat, onion, garlic, and radish sensory notes [1]. This places 2-nonyl-1,3-dithiolane in a distinctly savory organoleptic cluster, clearly differentiated from the floral-tinged propyl homolog.
| Evidence Dimension | Organoleptic character (sensory descriptive analysis) |
|---|---|
| Target Compound Data | Meat, onion, garlic, radish notes (2-nonyl-1,3-dithiolane, as part of the nine-compound group exhibiting this profile) |
| Comparator Or Baseline | Floral, broth character (2-n-propyl-1,3-dithiolane; yield 87.8%, purity 99.5%) |
| Quantified Difference | Qualitative sensory cluster divergence: savory/alliaceous vs. floral/broth (individual intensity scores not published for the nonyl derivative; data reported at group level) |
| Conditions | Organoleptic evaluation conducted by the School of Chemical and Environmental Engineering, Beijing Technology and Business University; publication year 2007; compounds identified by elemental analysis, FTIR, GC-MS, and ¹H NMR [1] |
Why This Matters
For procurement decisions in flavor formulation, this published sensory classification provides the only peer-reviewed evidence that 2-nonyl-1,3-dithiolane belongs to a savory flavor cluster distinct from the floral cluster occupied by the shorter-chain propyl analog.
- [1] Zheng F-P, Sun B-G, Liu Y-P, Xie J-C, Li H-J. Syntheses and organoleptic evaluation of 2-substituted-1,3-dithiolanes flavoring compounds. China Condiment. 2007;(10):66-69. View Source
